molecular formula C8H6N4S B12818256 4-Thiocyanato-1H-benzo[d]imidazol-5-amine CAS No. 339366-94-8

4-Thiocyanato-1H-benzo[d]imidazol-5-amine

Cat. No.: B12818256
CAS No.: 339366-94-8
M. Wt: 190.23 g/mol
InChI Key: WXSSDPCWRLSCHR-UHFFFAOYSA-N
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Description

4-Thiocyanato-1H-benzo[d]imidazol-5-amine is a heterocyclic compound that features a benzimidazole core with a thiocyanate group at the 4-position and an amine group at the 5-position. Benzimidazoles are known for their diverse biological activities and are commonly found in pharmaceuticals, agrochemicals, and other functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiocyanato-1H-benzo[d]imidazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Thiocyanato-1H-benzo[d]imidazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

4-Thiocyanato-1H-benzo[d]imidazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Thiocyanato-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The benzimidazole core can interact with DNA and other biomolecules, affecting cellular processes and pathways .

Comparison with Similar Compounds

    4-Thiocyanato-1H-benzo[d]imidazole: Lacks the amine group at the 5-position.

    5-Amino-1H-benzo[d]imidazole: Lacks the thiocyanate group at the 4-position.

    4-Nitro-1H-benzo[d]imidazol-5-amine: Contains a nitro group instead of a thiocyanate group.

Uniqueness: 4-Thiocyanato-1H-benzo[d]imidazol-5-amine is unique due to the presence of both the thiocyanate and amine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Biological Activity

4-Thiocyanato-1H-benzo[d]imidazol-5-amine (CAS No. 339366-94-8) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula: C₈H₆N₄S
  • Molecular Weight: 194.22 g/mol
  • Structure: The compound features a benzimidazole core substituted with a thiocyanate group, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The thiocyanate group may enhance the compound's reactivity and facilitate interactions with proteins and enzymes involved in cellular signaling pathways. This interaction can lead to the modulation of cell proliferation and apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • In Vitro Studies:
    • A study demonstrated that derivatives of benzimidazole, including this compound, exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HL-60 (leukemia) cells. The compound showed an IC₅₀ value in the low micromolar range, indicating potent antiproliferative activity .
  • Mechanistic Insights:
    • Flow cytometry analysis revealed that treatment with this compound induced G₂/M phase arrest in HL-60 cells, leading to increased apoptosis rates. The proportion of cells in the sub-G₁ phase significantly increased after treatment, indicating effective induction of programmed cell death .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

  • Bacterial Inhibition:
    • Research indicated that the compound exhibited strong antibacterial activity against various bacterial strains, including resistant strains. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics .
  • Fungal Activity:
    • In addition to antibacterial properties, the compound demonstrated fungistatic effects against certain fungal pathogens, suggesting its potential as a broad-spectrum antimicrobial agent .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

StudyFindings
Study 1 Demonstrated significant cytotoxicity against MCF-7 and HL-60 cells with IC₅₀ values in the low micromolar range .
Study 2 Induced G₂/M phase arrest and apoptosis in leukemia cells, highlighting its mechanism as an anticancer agent .
Study 3 Exhibited strong antibacterial activity with low MIC values against resistant bacterial strains .
Study 4 Showed fungistatic properties against specific fungal pathogens .

Properties

CAS No.

339366-94-8

Molecular Formula

C8H6N4S

Molecular Weight

190.23 g/mol

IUPAC Name

(5-amino-1H-benzimidazol-4-yl) thiocyanate

InChI

InChI=1S/C8H6N4S/c9-3-13-8-5(10)1-2-6-7(8)12-4-11-6/h1-2,4H,10H2,(H,11,12)

InChI Key

WXSSDPCWRLSCHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1N)SC#N)N=CN2

Origin of Product

United States

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